molecular formula C19H21BrO3 B4930555 5-bromo-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde

5-bromo-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde

Cat. No.: B4930555
M. Wt: 377.3 g/mol
InChI Key: XWOMQRGHEBALKC-UHFFFAOYSA-N
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Description

5-bromo-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde is an organic compound that features a bromine atom, an aldehyde group, and a complex ether linkage

Properties

IUPAC Name

5-bromo-2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrO3/c1-13(2)17-6-4-14(3)10-19(17)23-9-8-22-18-7-5-16(20)11-15(18)12-21/h4-7,10-13H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOMQRGHEBALKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde typically involves multiple steps. One common method starts with the bromination of 2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: 5-bromo-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzoic acid.

    Reduction: 5-bromo-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and aldehyde group can participate in various biochemical reactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-5-methoxybenzaldehyde: Similar structure but with a methoxy group instead of the complex ether linkage.

    5-bromo-2-methylbenzaldehyde: Lacks the ether linkage and has a simpler structure.

    5-bromo-2-(2-isopropyl-5-methylphenoxy)aniline: Contains an aniline group instead of an aldehyde.

Uniqueness

The presence of both the bromine atom and the aldehyde group provides versatility in synthetic chemistry, making it a valuable intermediate in the synthesis of more complex molecules .

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